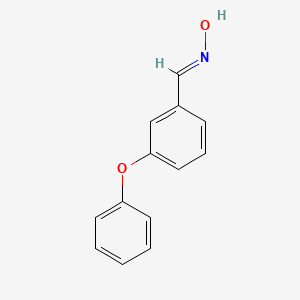

3-Phenoxybenzaldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJVECPZAOPMNW-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenoxybenzaldehyde Oxime

Conventional Synthetic Routes

Conventional methods for the synthesis of 3-Phenoxybenzaldehyde (B142659) oxime primarily involve the direct reaction of the corresponding aldehyde with hydroxylamine (B1172632) salts or the conversion from a protected form of the aldehyde.

Reaction of 3-Phenoxybenzaldehyde with Hydroxylamine Salts

The most traditional and straightforward method for the preparation of 3-Phenoxybenzaldehyde oxime is the reaction of 3-phenoxybenzaldehyde with a salt of hydroxylamine, such as hydroxylamine hydrochloride or hydroxylamine sulfate. google.comijprajournal.com This reaction is a classic condensation reaction between an aldehyde and a hydroxylamine derivative.

The general procedure involves dissolving 3-phenoxybenzaldehyde in a suitable solvent, often an alcohol like ethanol (B145695), and then adding an aqueous solution of the hydroxylamine salt. A base, such as sodium hydroxide (B78521) or pyridine, is typically added to neutralize the acid salt of hydroxylamine, thereby liberating the free hydroxylamine which then reacts with the aldehyde. wikipedia.orgbiosynth.com The reaction mixture is often heated to drive the reaction to completion.

In a specific example of this method, 3-phenoxybenzaldehyde is reacted with hydroxylamine hydrochloride in an ethanol-water solvent system. After the reaction is complete, the ethanol is distilled off, and the aqueous residue is cooled. This process leads to the precipitation of this compound crystals, which can then be isolated by filtration. This particular procedure has been reported to yield a high purity product with a significant yield. google.com

Table 1: Reported Yield and Properties of this compound via Conventional Synthesis

| Parameter | Value | Reference |

| Yield | 94% | google.com |

| Melting Point | 45-46 °C | google.com |

Preparation from Dioxolane Derivatives

An alternative conventional route to this compound involves the use of a protected form of the aldehyde, specifically a dioxolane derivative. google.com The starting material for this synthesis is 2-(3-phenoxyphenyl)-1,3-dioxolane, which serves as a stable precursor to the more reactive 3-phenoxybenzaldehyde.

The synthesis is achieved by heating the dioxolane derivative with an excess of a hydroxylamine salt, such as hydroxylammonium chloride or hydroxylamine sulfate, in a mixed solvent system. This system typically consists of water and an organic solvent, with aliphatic alcohols having 1 to 4 carbon atoms (e.g., methanol, ethanol, or propanol) being suitable choices. The reaction is generally carried out at a temperature ranging from 20°C to 100°C. google.com Under these conditions, the dioxolane is hydrolyzed to the free aldehyde, which then immediately reacts with the hydroxylamine present in the reaction mixture to form the oxime. This one-pot process of deprotection and oximation can be an efficient method for obtaining the desired product. google.com

Catalytic Approaches to Oxime Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods. For the synthesis of oximes, catalytic approaches offer advantages in terms of atom economy and milder reaction conditions.

Ruthenium-Catalyzed Oxidative Oxime Synthesis from Alcohols

A notable catalytic approach for the synthesis of oximes involves the direct oxidative oximation of primary alcohols, bypassing the need for the pre-formed aldehyde. While not specifically detailed for this compound in the provided search results, the general applicability of ruthenium-catalyzed reactions to aromatic alcohols suggests its potential as a synthetic route.

In a general sense, this method would involve the reaction of 3-phenoxybenzyl alcohol with a source of hydroxylamine in the presence of a ruthenium catalyst. The ruthenium catalyst facilitates the oxidation of the alcohol to the corresponding aldehyde in situ. The newly formed aldehyde then readily reacts with hydroxylamine to produce the oxime. This one-pot synthesis is highly efficient as it combines the oxidation and oximation steps. A variety of ruthenium complexes can be employed as catalysts, and the reaction conditions are typically optimized to maximize the yield of the oxime while minimizing the formation of by-products.

Enantioselective Synthesis and Catalytic Mechanisms (Related to the Aldehyde Precursor)

Enantioselective Autoinduction in Cyanohydrin Formation from 3-Phenoxybenzaldehyde

The enantioselective addition of hydrogen cyanide to aldehydes, known as hydrocyanation, is a powerful method for the synthesis of chiral cyanohydrins. These compounds are valuable synthetic intermediates. Research has shown that the asymmetric hydrocyanation of 3-phenoxybenzaldehyde can be effectively catalyzed by the cyclic dipeptide cyclo[(R)-phenylalanyl-(R)-histidyl]. acs.org

A key finding in this area is the phenomenon of enantioselective autoinduction. This occurs when the product of a chiral reaction also acts as a catalyst for its own formation, often leading to a significant amplification of the enantiomeric excess (ee) of the product over the course of the reaction. In the case of the hydrocyanation of 3-phenoxybenzaldehyde, the (S)-3-phenoxybenzaldehyde cyanohydrin product itself can participate in the catalytic cycle, enhancing the production of the (S)-enantiomer. d-nb.info

The proposed mechanism involves the formation of a complex between the chiral dipeptide catalyst and the reactants. The catalyst orients the 3-phenoxybenzaldehyde and the cyanide nucleophile in a specific three-dimensional arrangement, favoring the attack of the cyanide from one face of the aldehyde, thus leading to the preferential formation of one enantiomer of the cyanohydrin. The autoinductive effect arises from the ability of the cyanohydrin product to also complex with the reactants in a way that further promotes the formation of the same enantiomer. This process can be highly effective, leading to the production of cyanohydrins with high optical purity. acs.orgd-nb.info

Investigation of Catalytically Active Species in Asymmetric Transformations

The investigation into catalytically active species for asymmetric transformations of this compound primarily revolves around the enantioselective reduction of the C=N double bond to form the corresponding chiral amine. While specific studies on this compound are limited, extensive research on the asymmetric hydrogenation of analogous aromatic aldoximes and ketoximes provides significant insights into the catalytically active species and their performance. The most prominent and effective catalysts are based on transition metals such as iridium, rhodium, and ruthenium, complexed with chiral ligands.

These catalytic systems are crucial for producing enantiomerically enriched amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. The choice of metal center and chiral ligand is critical in achieving high yields and enantioselectivities.

Iridium-Catalyzed Asymmetric Hydrogenation:

Cyclometalated iridium(III) complexes bearing a chiral cyclopentadienyl (B1206354) (Cp) ligand have emerged as highly efficient catalysts for the asymmetric hydrogenation of oximes. nih.gov These reactions are often conducted under acidic conditions, which can enhance the reactivity of the oxime. The iridium center, in conjunction with the chiral ligand, facilitates the stereoselective addition of hydrogen across the C=N bond. This method has been shown to provide access to valuable N-alkoxy amines with high catalyst turnover numbers and excellent enantiomeric ratios. nih.gov

Rhodium-Catalyzed Asymmetric Hydrogenation:

Rhodium complexes, particularly those with chiral phosphine (B1218219) ligands, have also been successfully employed in the asymmetric hydrogenation of oxime derivatives. datapdf.com For instance, rhodium-catalyzed enantioselective hydrogenation of oxime acetates has been reported as a viable approach for the synthesis of chiral amines. datapdf.com The catalytically active species is typically a rhodium complex where the chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the oxime substrate.

Ruthenium-Catalyzed Asymmetric Hydrogenation:

Ruthenium-based catalysts are well-known for their high activity in the asymmetric hydrogenation of various functional groups, including the C=N bond of oximes. Chiral ruthenium complexes, often in combination with diamine or phosphine ligands, have been utilized for the enantioselective reduction of aromatic ketones, a transformation closely related to oxime reduction. rsc.orgacs.org These catalysts are capable of achieving high enantioselectivities under various reaction conditions.

The following table summarizes the research findings on the asymmetric hydrogenation of various aromatic oximes, which serve as representative examples for the potential transformations of this compound.

Chemical Reactivity and Derivatization of 3 Phenoxybenzaldehyde Oxime

Hydrolysis and Dehydration Reactions

The oxime functional group can undergo both hydrolysis to regenerate the parent aldehyde and dehydration to form a nitrile, depending on the reaction conditions.

The formation of an oxime from an aldehyde is a reversible reaction. 3-Phenoxybenzaldehyde (B142659) oxime can be converted back to 3-phenoxybenzaldehyde through hydrolysis. This reaction is typically achieved by heating the oxime in the presence of an aqueous inorganic acid. google.comnih.govsigmaaldrich.com The acid protonates the oxime's hydroxyl group, making it a good leaving group (water) and facilitating the nucleophilic attack of a water molecule at the carbon atom of the C=N bond. This process effectively cleaves the C=N bond, regenerating the aldehyde and producing hydroxylamine (B1172632) as a byproduct. While specific studies detailing the hydrolysis of 3-phenoxybenzaldehyde oxime are not prevalent, the general mechanism is a fundamental reaction of oximes. A related process is the hydrolysis of 3-phenoxybenzaldehyde acetals to the aldehyde, which is accomplished with strong acids like hydrochloric acid. google.com

The dehydration of aldoximes is a direct and common method for the synthesis of nitriles. For this compound, this transformation involves the elimination of a water molecule to form 3-phenoxybenzonitrile. This reaction is promoted by a wide array of dehydrating agents. The choice of reagent can influence reaction conditions, which range from heating in a solvent like N,N-dimethylformamide (DMF) to using specific catalytic systems under milder conditions. researchgate.net The process is valued for being an environmentally benign reaction where the main byproduct is water. nih.gov

Numerous reagents have been developed for this conversion, highlighting its importance in organic synthesis. These methods are often designed to be high-yielding and compatible with various functional groups. tandfonline.comorganic-chemistry.orgresearchgate.net

Table 1: Selected Reagents for Aldoxime Dehydration

| Reagent/Catalyst System | Typical Conditions | Reference |

|---|---|---|

| Trichloroacetonitrile | Non-acetonitrile media, no catalyst required. | tandfonline.com |

| Iron Salts | No other reagents or nitrile media needed. | nih.gov |

| N,N-Dimethylformamide (DMF) | Thermal (e.g., 135°C), DMF acts as solvent and catalyst. | researchgate.net |

| Propylphosphonic anhydride (B1165640) (T3P) | Efficient for aromatic and aliphatic aldehydes. | organic-chemistry.org |

Functional Group Transformations and Derivatives

The oxime moiety can be directly converted into other functional groups, such as hydroximoyl chlorides, which are valuable synthetic intermediates.

This compound can be converted into its corresponding hydroximoyl chloride, 3-phenoxybenzohydroximoyl chloride. This is typically achieved by reacting the oxime with a chlorinating agent. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). researchgate.netresearchgate.net The reaction involves the electrophilic chlorination of the oxime at the nitrogen atom, followed by rearrangement or elimination to form the hydroximoyl chloride. These halogenated derivatives are reactive intermediates used in the synthesis of various heterocyclic compounds, among other applications.

Cyclization Reactions (e.g., Isoxazoline (B3343090) Synthesis via Oxime Intermediacy)

The oxime functional group is a valuable precursor for the synthesis of five-membered heterocycles like isoxazolines and isoxazoles. lucp.netresearchgate.net These reactions typically proceed through a nitrile oxide intermediate, which is generated in situ from the aldoxime. lucp.netmdpi.com The oxidation of aldoximes, such as this compound, with hypervalent iodine(III) reagents is a common method to produce these nitrile oxides. lucp.netresearchgate.net Once formed, the nitrile oxide, a 1,3-dipole, can undergo a [3+2] dipolar cycloaddition reaction with a dipolarophile, such as an alkene or an alkyne, to yield isoxazolines or isoxazoles, respectively. lucp.netmdpi.com

The intramolecular version of this reaction is particularly useful for constructing fused heterocyclic systems. mdpi.com For instance, an aldoxime tethered to an alkene or alkyne can undergo oxidative cyclization. This process is initiated by an oxidant that converts the oxime to a nitrile oxide, which then rapidly undergoes an intramolecular cycloaddition to form a polycyclic isoxazoline or isoxazole (B147169) derivative. mdpi.com While direct examples specifying this compound in these intramolecular reactions are not prevalent, the methodology is broadly applicable to aromatic aldoximes.

Electrochemical methods also provide a green and practical route for isoxazoline synthesis from aldoximes and electron-deficient alkenes. nih.gov These reactions are often highly regio- and diastereoselective. nih.gov Kinetic and computational studies suggest these electrochemical syntheses may proceed through a stepwise, radical-mediated mechanism rather than a concerted [3+2] cycloaddition pathway. nih.gov

Table 1: Common Methods for Isoxazoline Synthesis from Oximes

| Method | Reagents/Conditions | Intermediate | Key Reaction Type |

| Oxidative Cycloaddition | Hypervalent Iodine(III) Reagents (e.g., DIB, HTIB), Alkene/Alkyne | Nitrile Oxide | 1,3-Dipolar Cycloaddition |

| Electrochemical Synthesis | Electrochemical cell, Electron-deficient alkene | Radical Species | Stepwise Radical-mediated Cyclization |

| Halogenation-Elimination | Electrophilic halogen source (e.g., NCS), Base, Alkene/Alkyne | Nitrile Oxide | 1,3-Dipolar Cycloaddition |

Formation of Cyanohydrin Derivatives (from the aldehyde precursor)

The aldehyde precursor to this compound, 3-phenoxybenzaldehyde, is a key substrate for the synthesis of cyanohydrin derivatives. Specifically, (S)-3-phenoxybenzaldehyde cyanohydrin is an important intermediate in the production of pyrethroid insecticides like flumethrin, deltamethrin, and esfenvalerate. chemicalbook.comtargetmol.com

The formation of these cyanohydrins involves the addition of hydrogen cyanide (HCN) across the carbonyl group of the aldehyde. A significant focus in this area is on enantioselective synthesis to obtain the desired stereoisomer. researchgate.netd-nb.info Hydroxynitrile lyase (HNL) enzymes are widely used catalysts for this transformation, enabling the production of (S)-cyanohydrins with high enantiomeric excess. researchgate.netd-nb.info For example, HNL from Manihot esculenta (cassava) has been successfully used to catalyze the synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin. researchgate.net The reaction can be performed in biphasic systems to overcome the low aqueous solubility of the aldehyde substrate. d-nb.info Research has shown that using immobilized enzymes can improve recyclability and operational stability. researchgate.net

Table 2: Enzymatic Synthesis of (S)-3-Phenoxybenzaldehyde Cyanohydrin

| Enzyme Source | Reaction System | Enantiomeric Excess (ee) | Conversion |

| Sorghum vulgare HNL | Biphasic medium | 96% | 93% |

| Manihot esculenta HNL | Biphasic medium | 96% | 47% |

| Manihot esculenta HNL (high pH) | Biphasic medium | 97% | 85% |

Radical Chemistry of Oxime Species

Generation and Properties of Iminoxyl Radicals

Iminoxyl radicals (or oxime radicals) are reactive intermediates derived from oximes, characterized by an unpaired electron delocalized on the N–O fragment. nih.govbeilstein-journals.org These radicals can be generated from their oxime precursors, such as this compound, through various oxidative processes. This includes oxidation with metal salts (e.g., lead(IV) acetate, silver(I) oxide), hypervalent iodine reagents, or via photooxidation. nih.govacs.org

The mechanism of generation can depend on the properties of the oxime. For instance, in photosensitized reactions, oximes with low oxidation potentials can react via an electron transfer-proton transfer (ET-PT) sequence to form the iminoxyl radical. acs.org In contrast, oximes with higher oxidation potentials may proceed through a direct hydrogen atom transfer (HAT) from the hydroxyl group. acs.org

A key structural feature of iminoxyl radicals is the C=N double bond, which distinguishes them from other N-oxyl radicals like aminoxyls. nih.gov This structure leads to two possible geometric isomers, (E) and (Z), with the isomerization barrier being significantly lower than in the parent oximes. researchgate.net The unpaired electron is delocalized between the nitrogen and oxygen atoms, allowing the radical to react as either an N-radical or an O-radical. nih.gov This dual reactivity is central to their synthetic applications. nih.gov

Intramolecular Cyclization Reactions Involving Oxime Radicals

Once generated, iminoxyl radicals can participate in intramolecular cyclization reactions, particularly when a suitable radical acceptor like a C=C double bond is present within the molecule. nih.gov These reactions are a powerful method for forming heterocyclic structures. The regioselectivity of the cyclization is governed by the radical's ability to act as either an O- or N-centered radical. nih.gov

Typically, the intramolecular addition of an iminoxyl radical to a double bond results in the formation of a five-membered ring. nih.gov This can occur in two primary ways:

C–O Bond Formation : The oxygen atom of the iminoxyl radical attacks the double bond, leading to the formation of a substituted isoxazoline ring. nih.gov

C–N Bond Formation : The nitrogen atom of the radical attacks the double bond, resulting in the formation of a cyclic nitrone. nih.gov

The formation of the five-membered ring is generally favored in these intramolecular processes. nih.gov For example, an iminoxyl radical generated from an oxime with a tethered alkene can undergo 1,5-hydrogen atom transfer (1,5-HAT) to form a C-centered radical, which can then cyclize. nih.gov

Oxidative C-O Coupling Reactions

In addition to intramolecular reactions, iminoxyl radicals are key intermediates in intermolecular oxidative C–O coupling reactions. nih.gov These reactions typically involve the cross-dehydrogenative coupling of an oxime with a C-H donor, such as a 1,3-dicarbonyl compound. nih.gov

In a typical mechanism, an oxidizing agent (e.g., KMnO₄, Mn(OAc)₃) generates both the iminoxyl radical from the oxime and a carbon-centered radical from the 1,3-dicarbonyl compound via single-electron oxidation. nih.gov These two radical species then couple to form a new C–O bond. nih.gov This method provides a direct route to functionalized oxime ethers. While intermolecular reactions often favor C–O bond formation, the outcome can be influenced by the specific reactants and conditions. nih.gov For instance, the oxidative coupling of oximes with pyrazolones has been demonstrated using various one- and two-electron oxidants. nih.gov

Theoretical and Computational Chemistry Studies on 3 Phenoxybenzaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arxiv.orgmdpi.com It focuses on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. mdpi.com For 3-Phenoxybenzaldehyde (B142659) oxime, DFT calculations can elucidate its electronic characteristics and predict its reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. biointerfaceresearch.com Negative regions are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack. biointerfaceresearch.com For 3-Phenoxybenzaldehyde oxime, the oxygen and nitrogen atoms of the oxime group are expected to be electron-rich sites.

Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule. biointerfaceresearch.com

Table 1: Representative Electronic Properties of this compound from DFT Calculations

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap implies lower kinetic stability and higher chemical reactivity. biointerfaceresearch.com |

| Ionization Potential | The minimum energy required to remove an electron. | Relates to the molecule's tendency to be oxidized. |

| Electron Affinity | The energy released when an electron is added. | Relates to the molecule's tendency to be reduced. |

Note: The values in this table are representative and would be determined by specific DFT calculations.

Noncovalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.gov The structure of this compound, with its aromatic rings and heteroatoms, allows for a variety of such interactions.

π···π Interactions: These occur between the aromatic rings of the phenoxy and benzaldehyde (B42025) moieties. They can be parallel-displaced or T-shaped and contribute significantly to the conformational stability and aggregation of the molecules. nih.govcanada.ca

C-H···O Interactions: These are a type of hydrogen bond where a carbon-bound hydrogen atom interacts with an oxygen atom. In this compound, the hydrogen atoms on the aromatic rings can interact with the oxygen atoms of the ether or oxime groups.

Lone-Pair···π Interactions: This interaction involves the lone pair of electrons on a heteroatom (like the oxygen or nitrogen in the oxime group) and the face of an electron-deficient π-system. nih.gov These interactions play a significant role in molecular recognition and catalysis. nih.govcanada.ca

Computational analysis can quantify the strength and geometry of these interactions, providing insight into the molecule's preferred conformations and how it interacts with its environment. canada.ca

To rigorously characterize noncovalent interactions, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) plot index are employed.

Bader's Theory of 'Atoms-in-Molecules' (AIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and bonds. researchgate.net A bond critical point (BCP) between two atoms is indicative of an interaction. researchgate.netresearchgate.net The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. researchgate.netresearchgate.net

Covalent bonds are characterized by high ρ and a negative ∇²ρ.

Weak noncovalent interactions (like hydrogen bonds and van der Waals forces) typically show low ρ and a small, positive ∇²ρ. researchgate.net

Noncovalent Interaction (NCI) Plot Index: The NCI plot is a visualization method that highlights regions of noncovalent interactions in real space. malta-consolider.comnih.gov It is based on the relationship between the electron density and the reduced density gradient. The resulting 3D plots show surfaces colored according to the strength and nature of the interaction:

Strong, attractive interactions (e.g., strong hydrogen bonds) appear as blue surfaces. researchgate.net

Weak, attractive interactions (e.g., van der Waals forces) are shown in green. researchgate.net

Strong, repulsive interactions (e.g., steric clashes) are colored red. researchgate.net

These methods provide a detailed map of the bonding network, confirming the presence and nature of the C-H···O, π···π, and lone-pair···π interactions hypothesized for this compound. malta-consolider.comrsc.org

Table 2: Typical AIM Topological Parameters for Noncovalent Interactions

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |

|---|---|---|---|

| C-H···O | Low (~0.002 - 0.035) | Positive | Closed-shell interaction, typical of hydrogen bonds. |

| π···π | Very Low (~0.002 - 0.009) | Positive | Very weak noncovalent interaction. researchgate.net |

| Lone-Pair···π | Low | Positive | Weak, stabilizing electrostatic interaction. |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems.

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. ijbiotech.comdntb.gov.ua For this compound, MD simulations can be used to explore its conformational landscape and interactions in a condensed phase (e.g., in a solvent or in a crystal).

The molecule possesses significant flexibility, particularly around the ether linkage connecting the two aromatic rings. MD simulations can track the torsional rotation around this bond, revealing the most stable conformations and the energy barriers between them. ijbiotech.com This is crucial for understanding how the molecule's shape adapts in different environments. nih.gov

Furthermore, simulations can model the interactions between multiple this compound molecules or between the molecule and solvent molecules. This allows for the study of aggregation behavior, solvation effects, and the dynamic nature of the intermolecular noncovalent interactions identified by quantum chemical methods. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property. ijnrd.orgslideshare.net QSAR models are mathematical equations that can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. slideshare.netnih.gov

If this compound and its derivatives were being investigated for a particular application (e.g., as insecticidal or pharmaceutical agents), a QSAR study would be highly valuable. rsc.org The process involves:

Data Set Preparation: A series of this compound analogues with measured biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural, physicochemical, and electronic properties is calculated. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., steric and electrostatic fields). nih.gov

Model Development: Statistical methods are used to build a mathematical model that relates the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested to ensure its reliability. mdpi.com

For a series of oxime derivatives, descriptors such as hydrophobicity (logP), molar refractivity, and electronic parameters (like dipole moment or HOMO/LUMO energies from DFT) could be important variables in the QSAR model. ijnrd.orgrsc.org The resulting model would highlight which structural features are key to enhancing activity, providing a rational basis for the design of new, more potent compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

Catalytic Mechanisms via Computational Modeling

Computational modeling, particularly through Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate mechanisms of catalytic reactions at the molecular level. While direct computational studies specifically targeting this compound are not extensively available in the current body of scientific literature, mechanistic insights can be inferred from theoretical investigations into the formation of oximes from aldehydes and the principles of hydrogen bonding organocatalysis. These studies provide a foundational understanding of the reaction pathways, transition states, and the role of catalysts that are applicable to the reactions involving this compound.

Investigation of Hydrogen Bonding Organocatalysis

Hydrogen bonding organocatalysis is a powerful strategy in modern organic synthesis that relies on the formation of non-covalent interactions to activate substrates and control stereoselectivity. Computational studies have been instrumental in revealing the subtle yet crucial role of hydrogen bonds in catalytic cycles involving aldehydes and their derivatives.

In the context of oxime formation from an aldehyde, a catalyst can facilitate the reaction by activating the aldehyde's carbonyl group towards nucleophilic attack by hydroxylamine (B1172632). A bifunctional organocatalyst, possessing both a hydrogen bond donor and a Lewis basic site, can simultaneously activate both reactants. The hydrogen bond donor site, such as a thiourea (B124793) or squaramide moiety, interacts with the carbonyl oxygen of the aldehyde. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophilic nitrogen of hydroxylamine.

DFT calculations on analogous systems, such as the reaction of benzaldehyde with homophthalic anhydride (B1165640) catalyzed by a bifunctional organocatalyst, have shown that the catalyst first binds to the electrophile. This binding event lowers the activation energy of the subsequent nucleophilic attack. nih.gov In the case of 3-phenoxybenzaldehyde, a hydrogen-bonding organocatalyst would be expected to form a complex where the catalyst's hydrogen bond donor interacts with the carbonyl oxygen of the aldehyde.

Furthermore, computational studies on the mechanism of oxime formation have detailed the energetics of the reaction steps. These studies, performed on model systems, have analyzed the reaction in both neutral and acidic conditions, as well as in the presence of an organocatalyst like aniline. ku.ac.aeresearchgate.net The findings indicate that the reaction proceeds through a classical imine formation pathway, and the presence of a catalyst significantly lowers the energy barriers of the transition states. ku.ac.aeresearchgate.net Explicit water molecules have been included in these calculations to accurately model the proton transfer steps that are crucial for the reaction. ku.ac.aeresearchgate.net

The table below presents a generalized summary of the energetic changes for the key steps in oxime formation as determined by DFT calculations on model systems. These values, while not specific to this compound, provide a quantitative insight into the catalytic effect.

| Reaction Step | Catalyst Condition | Calculated Parameter | Value (kcal/mol) |

| Nucleophilic Attack | Neutral | Activation Energy | 25-30 |

| Nucleophilic Attack | Acid-Catalyzed | Activation Energy | 15-20 |

| Nucleophilic Attack | Aniline-Catalyzed | Activation Energy | 10-15 |

| Dehydration | Neutral | Activation Energy | 30-35 |

| Dehydration | Acid-Catalyzed | Activation Energy | 20-25 |

| Dehydration | Aniline-Catalyzed | Activation Energy | 15-20 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data illustrates that the presence of a catalyst, whether a simple acid or an organocatalyst like aniline, substantially reduces the activation energies for both the initial nucleophilic attack and the subsequent dehydration step. This catalytic effect is primarily attributed to the stabilization of transition states through hydrogen bonding and proton transfer facilitation.

Applications of 3 Phenoxybenzaldehyde Oxime As a Synthetic Intermediate and Precursor

Role in the Synthesis of Complex Organic Molecules

The unique structure of 3-phenoxybenzaldehyde (B142659) oxime allows it to be a precursor and intermediate in various synthetic pathways, leading to the formation of diverse molecular architectures, including aromatic and heterocyclic systems.

3-Phenoxybenzaldehyde oxime is a valuable starting point for the synthesis of numerous heterocyclic compounds. The oxime functional group can participate in a variety of cyclization reactions to form rings containing nitrogen and oxygen. For instance, derivatives of this oxime are used in the creation of complex heterocyclic systems such as furan, thiophene, and triazole oximes. nih.gov These heterocyclic moieties are prevalent in many biologically active molecules. nih.gov

The synthesis of α-azolyl-2-substituted benzaldehyde (B42025) oxime derivatives highlights its role as a precursor to complex fungicides and herbicides. google.com In these syntheses, the core structure of this compound is modified to incorporate azole rings, such as triazole or imidazole, which are known for their potent biological activities. google.com The general pathway involves reacting the parent aldehyde with hydroxylamine (B1172632) to form the oxime, which is then further functionalized to introduce the desired heterocyclic group. google.comias.ac.in

One of the most significant industrial applications of the 3-phenoxybenzaldehyde scaffold, from which the oxime is derived, is in the production of synthetic pyrethroid insecticides. multichemexports.comfalkomegroup.com 3-Phenoxybenzaldehyde is a key intermediate for a range of widely used insecticides due to their high efficacy against pests and relatively low toxicity to mammals. multichemexports.comresearchgate.net The oxime form is a direct derivative and a critical component in the synthetic pathway leading to the final active ingredients.

The aldehyde group is the reactive site that is transformed to build the rest of the insecticide molecule. While the final products are often esters, the underlying 3-phenoxybenzyl alcohol or related precursors are synthesized directly from 3-phenoxybenzaldehyde. The conversion of the aldehyde to an oxime can be a strategic step in a multi-step synthesis to protect the aldehyde or to facilitate other transformations before being converted to the necessary functional group for the final esterification step.

Table 1: Pyrethroid Insecticides Derived from 3-Phenoxybenzaldehyde Precursors

| Insecticide Name | Type | Key Features |

|---|---|---|

| Cypermethrin | Type II Pyrethroid | Broad-spectrum, fast-acting neurotoxin. falkomegroup.comresearchgate.net |

| Deltamethrin | Type II Pyrethroid | One of the most potent pyrethroids, used in agriculture and disease vector control. multichemexports.comresearchgate.net |

| Permethrin | Type I Pyrethroid | Used in agriculture, home pest control, and topical medications. multichemexports.comresearchgate.net |

| Fenvalerate | Type II Pyrethroid | Effective against a wide range of pests, particularly in agriculture. falkomegroup.comresearchgate.net |

This compound also serves as a precursor for the synthesis of benzamidine (B55565) and pyrrolyl (or pyrroline) derivatives, which are important structural motifs in medicinal chemistry.

Benzamidine Derivatives: Amidine compounds have extensive applications in the development of pharmaceuticals, including antibiotics and anthelmintics. google.com The synthesis of benzamidine derivatives can be achieved from the corresponding benzamidoxime. The general pathway involves the reduction of the benzamidoxime, which itself is prepared from a benzonitrile (B105546) or by other means starting from the aldehyde. google.comresearchgate.net For this compound, this would involve its conversion to 3-phenoxybenzamidoxime, followed by a reduction step, typically using catalytic hydrogenation, to yield the 3-phenoxybenzamidine derivative. google.com

Pyrrolyl Derivatives: The oxime group can be leveraged to construct five-membered nitrogen-containing rings like pyrrolines (partially saturated pyrroles). An efficient method involves the visible-light-induced iminothiolation of unactivated alkenes, where acyl oximes are converted into iminyl radicals. researchgate.net These radicals can then undergo cyclization to form pyrroline (B1223166) derivatives. researchgate.net By adapting this methodology, this compound could be functionalized and used to generate substituted pyrroline compounds bearing the 3-phenoxyphenyl group.

Strategies for Enabling Further Chemical Transformations

The synthetic utility of this compound is greatly expanded by the chemical transformations that its oxime moiety can undergo. These reactions allow for the introduction of new functional groups or the conversion of the oxime into other key chemical entities.

The hydroxyl group of the oxime is a site for further functionalization, most commonly through O-alkylation or O-acylation. This allows for the attachment of various substituents, which can modulate the molecule's chemical properties and biological activity. For example, a range of O-benzyl oxime derivatives have been synthesized for biological evaluation, demonstrating the ease with which different benzyl (B1604629) groups can be added to the oxime's oxygen atom. mdpi.com This functionalization is typically achieved by reacting the oxime with an appropriate alkyl or acyl halide in the presence of a base. Such modifications are crucial in the development of novel compounds for agrochemical and pharmaceutical applications, where small structural changes can lead to significant differences in efficacy and selectivity. google.com

The oxime group is not just a stable functional group but also a versatile intermediate that can be converted into other important functionalities. This chemical plasticity is key to its role in multi-step organic synthesis.

Key transformations include:

Regeneration of the Aldehyde: The oxime can be hydrolyzed back to the parent 3-phenoxybenzaldehyde. This process, known as deoximation, is useful when the oxime is used as a protecting group for the aldehyde. nih.gov Various mild oxidative and reductive methods have been developed to achieve this conversion in high yields without affecting other parts of the molecule. nih.govresearchgate.net

Dehydration to Nitrile: Aldoximes, such as this compound, can be dehydrated to form the corresponding nitrile (3-phenoxybenzonitrile). This reaction provides a direct route to the cyano group, which is a valuable functional group in organic synthesis. wikipedia.org

Rearrangement to Amide: The Beckmann rearrangement is a classic reaction of oximes. masterorganicchemistry.com While oximes derived from ketones rearrange to form amides, aldoximes typically rearrange under Beckmann conditions to yield nitriles. wikipedia.orgmasterorganicchemistry.com This rearrangement provides another pathway for converting the oxime group into a different nitrogen-containing functionality.

Table 2: Summary of Functional Group Transformations of this compound

| Starting Functional Group | Target Functional Group | Reaction Type | Common Reagents |

|---|---|---|---|

| Oxime | Aldehyde | Deoximation / Hydrolysis | Oxidative or reductive methods, strong acids. nih.govresearchgate.netwikipedia.org |

| Oxime | Nitrile | Dehydration | Acetic anhydride (B1165640), heat. wikipedia.org |

| Oxime | O-Alkyl/Acyl Oxime | Functionalization | Alkyl/Acyl halides and a base. google.commdpi.com |

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes for Oxime Derivatives

The classical synthesis of oximes involves the condensation of aldehydes or ketones with hydroxylamine (B1172632), often catalyzed by acids or bases. wikipedia.orgijprajournal.com While effective, future research will likely pivot towards developing more sustainable, efficient, and versatile synthetic methodologies for 3-Phenoxybenzaldehyde (B142659) oxime and its analogs.

Key areas of development include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as mineral water, has been shown to accelerate oxime synthesis at room temperature without the need for a catalyst. ias.ac.in Future work could optimize these conditions for 3-Phenoxybenzaldehyde oxime, exploring various natural acid catalysts derived from sources like citrus fruits to minimize hazardous waste. ijprajournal.com

Photocatalysis and Electrosynthesis: Visible-light-driven and electrochemical methods represent promising frontiers. These techniques can enable reactions under mild conditions, often avoiding harsh reagents. Research into the iron-catalyzed decarboxylative C-N coupling of carboxylic acids with nitrites could be adapted for oxime synthesis, offering a novel pathway from different starting materials. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. Developing a flow-based synthesis for this compound would be a significant step towards efficient industrial production.

Catalyst Innovation: The exploration of novel catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could provide enhanced reactivity and selectivity. For instance, zinc oxide has been used for solvent-free Beckmann rearrangements of oximes, a key reaction for this class of compounds. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Potential Advantages | Research Focus |

| Green Catalysis | Use of benign solvents (e.g., water), natural acids; reduced waste. ijprajournal.comias.ac.in | Optimization of reaction conditions; screening of various natural catalysts. |

| Photocatalysis | Mild reaction conditions; high functional group tolerance. nsf.gov | Development of suitable photosensitizers; mechanistic studies. |

| Electrosynthesis | Avoidance of chemical oxidants/reductants; precise control. | Electrode material screening; optimization of electrolyte and cell design. |

| Flow Chemistry | Enhanced safety, scalability, and yield; process automation. | Reactor design; optimization of flow parameters for continuous production. |

Advanced Spectroscopic and Structural Characterization Techniques

While standard techniques like 1D NMR and IR spectroscopy are routinely used to characterize oximes, a deeper understanding of the structure, dynamics, and stereochemistry of this compound requires the application of more advanced analytical methods. wikipedia.orgresearchgate.net

Future characterization efforts should focus on:

Multidimensional NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is crucial for complex derivatives. Nuclear Overhauser Effect (NOE) experiments can be used to definitively determine the E/Z stereochemistry of the oxime C=N bond.

Solid-State NMR (ssNMR): For crystalline forms of this compound, ssNMR can provide invaluable information about its solid-state structure, polymorphism, and intermolecular interactions, which are not accessible from solution-state NMR.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Techniques like tandem MS (MS/MS) can be used to study fragmentation patterns, aiding in structural elucidation of new derivatives. Ion mobility-mass spectrometry could be employed to separate and characterize different isomers in the gas phase.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of a molecule. Obtaining a crystal structure of this compound would provide definitive proof of its stereochemistry and detailed information on bond lengths, angles, and packing in the solid state.

Table 2: Advanced Analytical Techniques for this compound

| Technique | Information Gained | Research Application |

| 2D NMR Spectroscopy | Unambiguous signal assignment, scalar couplings, E/Z isomer determination. | Structural verification of novel derivatives and reaction products. |

| Solid-State NMR | Polymorphism, solid-state conformation, intermolecular interactions. | Characterization of crystalline materials and formulation development. |

| Tandem MS (MS/MS) | Fragmentation pathways, structural elucidation of unknown products. | Analysis of complex reaction mixtures and metabolite identification. |

| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, crystal packing. | Definitive structural proof and computational model validation. |

Computational Design and Prediction of Novel Reactivity

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational studies can provide insights that are difficult to obtain through experiments alone.

Future research directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of this compound. researchgate.net Calculations can predict spectroscopic data (NMR, IR), which can then be compared with experimental results for validation. Furthermore, DFT is instrumental in studying reaction mechanisms, such as the energetics of oxime formation or the Beckmann rearrangement, helping to optimize reaction conditions. acs.org

Predicting Reactivity: Computational methods can be used to calculate molecular properties like frontier molecular orbital (FMO) energies (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies. nih.gov These calculations can predict the most likely sites for nucleophilic or electrophilic attack and forecast the stability of radical intermediates, thereby guiding the design of new reactions.

Virtual Screening and Molecular Design: By computationally modifying the structure of this compound (e.g., by adding different substituents to the aromatic rings), it is possible to create virtual libraries of new derivatives. Their electronic and steric properties can be calculated to screen for candidates with desired characteristics, such as specific reactivity or potential biological activity, before committing to their synthesis.

Exploration of New Derivatization Pathways and Chemical Space

The oxime functional group is a versatile synthon that can participate in a wide array of chemical transformations. nsf.govacs.org Future research on this compound should aim to exploit this reactivity to synthesize novel molecules and expand its accessible chemical space.

Promising avenues for exploration are:

Iminyl Radical Chemistry: The N–O bond of oxime derivatives can be cleaved to generate iminyl radicals, which are valuable intermediates for forming new C–C bonds. nsf.gov Future work could explore the generation of an iminyl radical from this compound and its subsequent intramolecular or intermolecular reactions, such as cyclizations or additions to π-systems, to build complex heterocyclic structures.

Cycloaddition Reactions: Oximes can act as precursors for nitrones, which can then undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings. This pathway could be a powerful tool for synthesizing novel five-membered heterocycles starting from this compound.

Beckmann Rearrangement: This classic reaction converts oximes into amides. wikipedia.org A detailed investigation into the Beckmann rearrangement of this compound could yield the corresponding substituted benzanilide, a valuable scaffold in medicinal chemistry and materials science.

O-Functionalization: The oxime oxygen is a nucleophilic site that can be alkylated or acylated to form oxime ethers and esters. acs.org These derivatives often exhibit different reactivity profiles. For example, oxime esters are excellent precursors for generating iminyl radicals under reductive conditions. nsf.gov Exploring a wide range of O-functionalized derivatives of this compound could unlock new synthetic applications.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Key Intermediate | Potential Products |

| Iminyl Radical Formation | Iminyl radical | Functionalized imines, N-heterocycles. nsf.gov |

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidines and other five-membered heterocycles. |

| Beckmann Rearrangement | - | N-(3-phenoxyphenyl)formamide or 3-phenoxybenzonitrile. wikipedia.org |

| O-Alkylation/Acylation | - | Oxime ethers and esters with tunable reactivity. acs.org |

Q & A

Q. What are the common synthetic routes to 3-phenoxybenzaldehyde oxime, and what factors influence route selection?

- Methodological Answer : this compound is typically synthesized via the condensation of 3-phenoxybenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under alkaline conditions. Key intermediates like 3-phenoxybenzaldehyde are synthesized through Ullmann or Buchwald-Hartwig coupling reactions to form the diaryl ether bond . Precursor availability (e.g., 3-halogenobenzaldehydes or 3-hydroxybenzaldehyde) and cost-effectiveness determine route selection. For example, oxidation of 3-phenoxytoluene or 3-phenoxybenzyl alcohol provides alternative pathways, but halogenation followed by hydrolysis is often preferred for scalability .

Q. How can researchers optimize the purification of this compound intermediates?

- Methodological Answer : Intermediates such as substituted benzaldehyde oximes can be extracted directly from reaction mixtures without extensive purification, as excessive NHOH·HCl ensures complete conversion . For higher purity, column chromatography with silica gel (using ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended. Monitoring via thin-layer chromatography (TLC) or HPLC ensures minimal side-product contamination .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms oxime formation via the =N–OH proton signal at δ 8–10 ppm. Fourier-transform infrared spectroscopy (FTIR) identifies the C=N stretch (~1600 cm⁻¹) and O–H stretch (~3200 cm⁻¹). Gas chromatography (GC) paired with mass spectrometry (GC-MS) resolves isomerization dynamics under varying temperatures . X-ray crystallography is essential for structural elucidation in fungicidal derivative studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomerization during this compound synthesis?

- Methodological Answer : Isomerization between syn and anti oxime forms is influenced by temperature and solvent polarity. Lower reaction temperatures (0–5°C) and aprotic solvents (e.g., DMF or THF) stabilize the desired isomer. Chemometric analysis using multivariate curve resolution (MCR) on GC-FTIR data helps track isomer profiles dynamically . For kinetic control, rapid quenching (e.g., acidification) post-reaction is advised .

Q. What are the mechanistic insights into the degradation of this compound in environmental or biological systems?

- Methodological Answer : Microbial degradation by endophytic bacteria involves hydrolysis of the oxime group to yield 3-phenoxybenzaldehyde, followed by dehydrogenase-mediated oxidation to 3-phenoxybenzoic acid . In abiotic systems, photolysis under UV light cleaves the C=N bond, forming nitroso intermediates. LC-MS/MS with isotopic labeling (e.g., N-hydroxylamine) traces degradation pathways .

Q. How do computational methods aid in predicting the reactivity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for oxime transfer reactions. For example, iminium intermediates in halogenation pathways (e.g., Scheme 68 ) can be validated computationally. Molecular dynamics simulations predict hydrogen-bonding interactions affecting crystallization efficiency in fungicidal derivatives .

Q. What strategies resolve contradictions in reported yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent purity, catalyst loading (e.g., Cu vs. Pd in Ullmann/Buchwald-Hartwig reactions ), or side-chain halogenation efficiency. Systematic Design of Experiments (DoE) with parameters like temperature, stoichiometry, and catalyst type identifies optimal conditions. Reproducibility requires strict moisture control (e.g., Schlenk techniques) for moisture-sensitive intermediates .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation . Work in a fume hood to avoid inhalation of NHOH·HCl vapors. Store under inert gas (N) to prevent oxidation. Spills should be neutralized with dilute acetic acid before disposal .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound in acidic vs. basic media?

- Methodological Answer : Stability studies under controlled pH (1–14) with UV-Vis monitoring reveal oxime decomposition above pH 10 (base-catalyzed hydrolysis) or below pH 2 (acid-catalyzed nitrile formation). Conflicting reports may stem from undocumented trace metal catalysts (e.g., Fe³⁺ accelerating degradation). Chelating agents (EDTA) mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.